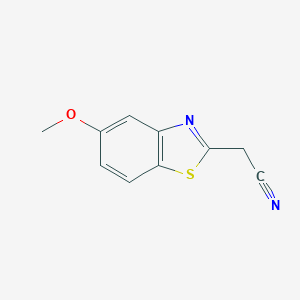
2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile, also known as MABT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of benzothiazole, a heterocyclic compound that is commonly used in the synthesis of various organic compounds.
Mécanisme D'action
The exact mechanism of action of 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that play a key role in cancer cell growth and proliferation. This leads to the suppression of tumor growth and the induction of apoptosis, or programmed cell death.
Effets Biochimiques Et Physiologiques
In addition to its antitumor activity, 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile has also been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases such as cardiovascular disease and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile for lab experiments is its high purity and good yield, which makes it easy to work with and ensures reproducible results. However, one limitation is its relatively high cost compared to other compounds that have similar activity. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile.
Orientations Futures
There are several potential future directions for research on 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile. One area of interest is the development of new cancer treatments based on 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile and its derivatives. Another area of interest is the exploration of its potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile, as well as its pharmacokinetic properties and optimal dosing regimens.
Méthodes De Synthèse
The synthesis of 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile can be achieved through a multi-step process that involves the reaction of 2-amino-5-methoxybenzothiazole with acetic anhydride, followed by the addition of cyanide ion to form the final product. This process has been optimized to yield high purity 2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile with a good yield.
Applications De Recherche Scientifique
2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. This makes it a promising candidate for the development of new cancer treatments.
Propriétés
Numéro CAS |
157764-14-2 |
|---|---|
Nom du produit |
2-(5-Methoxy-1,3-benzothiazol-2-yl)acetonitrile |
Formule moléculaire |
C10H8N2OS |
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
2-(5-methoxy-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2OS/c1-13-7-2-3-9-8(6-7)12-10(14-9)4-5-11/h2-3,6H,4H2,1H3 |
Clé InChI |
YSXKBDUITYKTJJ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC(=N2)CC#N |
SMILES canonique |
COC1=CC2=C(C=C1)SC(=N2)CC#N |
Synonymes |
2-Benzothiazoleacetonitrile,5-methoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)
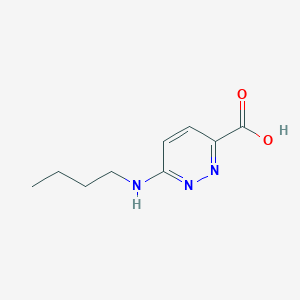

![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)
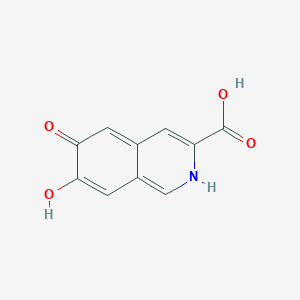
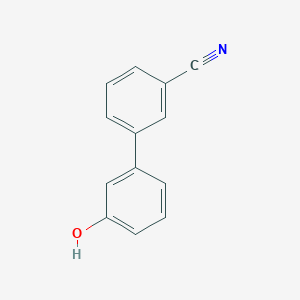
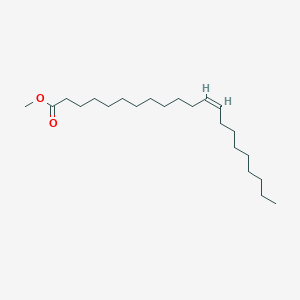

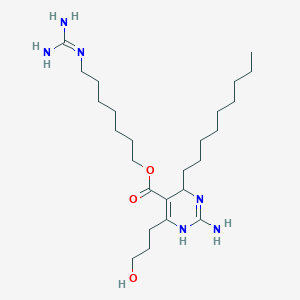
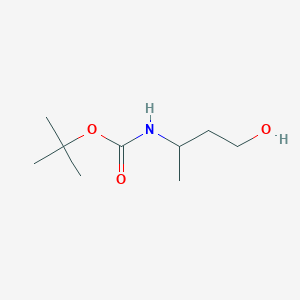
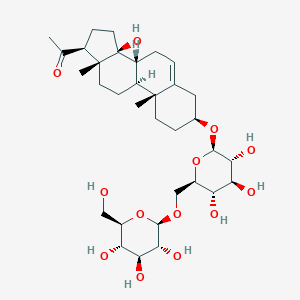
![(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B116048.png)